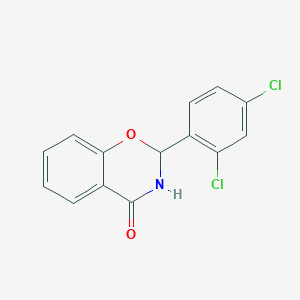
2-(2-CHLORO-5-NITROPHENYL)-3A,4,7,7A-TETRAHYDRO-1H-4,7-EPOXYISOINDOLE-1,3(2H)-DIONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chloro-5-nitro-phenyl)-10-oxa-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dio is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a chloro-nitro-phenyl group, an oxa-aza-tricyclo decene core, and multiple reactive sites, making it a versatile molecule for synthetic and research purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-5-nitro-phenyl)-10-oxa-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dio typically involves multi-step organic reactions. One common synthetic route includes:
Nitration: Introduction of the nitro group to the phenyl ring using concentrated nitric acid and sulfuric acid.
Chlorination: Substitution of a hydrogen atom with a chlorine atom on the phenyl ring using chlorine gas or a chlorinating agent like thionyl chloride.
Cyclization: Formation of the tricyclic core through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Oxidation/Reduction: Adjusting the oxidation state of various functional groups to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Chloro-5-nitro-phenyl)-10-oxa-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dio undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of nitro groups to amines using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substituting Agents: Chlorine gas, thionyl chloride, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups to the phenyl ring.
Applications De Recherche Scientifique
4-(2-Chloro-5-nitro-phenyl)-10-oxa-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dio has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development for treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(2-Chloro-5-nitro-phenyl)-10-oxa-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dio involves its interaction with specific molecular targets and pathways. The compound’s reactive sites allow it to bind to enzymes or receptors, potentially inhibiting or activating biological processes. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-Chloro-5-nitro-phenyl)-10-oxa-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dio
- 4-(2-Bromo-5-nitro-phenyl)-10-oxa-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dio
- 4-(2-Fluoro-5-nitro-phenyl)-10-oxa-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dio
Uniqueness
The uniqueness of 4-(2-Chloro-5-nitro-phenyl)-10-oxa-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dio lies in its specific combination of functional groups and tricyclic structure, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, the presence of the chloro group may enhance its reactivity in certain substitution reactions and influence its biological interactions.
Propriétés
Formule moléculaire |
C14H9ClN2O5 |
|---|---|
Poids moléculaire |
320.68g/mol |
Nom IUPAC |
2-(2-chloro-5-nitrophenyl)-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C14H9ClN2O5/c15-7-2-1-6(17(20)21)5-8(7)16-13(18)11-9-3-4-10(22-9)12(11)14(16)19/h1-5,9-12H |
Clé InChI |
WDHWVBYYVWBZGG-UHFFFAOYSA-N |
SMILES |
C1=CC2C3C(C1O2)C(=O)N(C3=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
SMILES canonique |
C1=CC2C3C(C1O2)C(=O)N(C3=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-(3-chlorophenoxy)-5-nitrophenyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404699.png)
![N-(2-hydroxy-5-methylphenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404700.png)
![N-(2,3-dichlorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404701.png)
![N-(2-bromo-4,6-difluorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404702.png)
![5-(2-thienyl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404705.png)
![2-Chloroethyl 3-{[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]amino}propanoate](/img/structure/B404706.png)
![N-(5-chloro-2-methoxyphenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404708.png)
![3-bromo-N-(1-phenylethyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404709.png)
![(3,4-Dihydro-2H-quinolin-1-yl)-(5-furan-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidin-2-yl)-methanone](/img/structure/B404710.png)


![2-(2-methoxyphenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B404720.png)
![2-[(4-Chlorobenzylidene)amino]-4,5-diphenyl-3-furonitrile](/img/structure/B404721.png)
![N-{3-[4-(acetylamino)phenoxy]-5-nitrophenyl}benzamide](/img/structure/B404722.png)
